Methyl 6-bromo-2-chloro-3-fluorobenzoate
CAS No.:
Cat. No.: VC18823184
Molecular Formula: C8H5BrClFO2
Molecular Weight: 267.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5BrClFO2 |
---|---|
Molecular Weight | 267.48 g/mol |
IUPAC Name | methyl 6-bromo-2-chloro-3-fluorobenzoate |
Standard InChI | InChI=1S/C8H5BrClFO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3 |
Standard InChI Key | LDKRQCUHYCKOHY-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1Cl)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 6-bromo-2-chloro-3-fluorobenzoate features a benzene ring substituted at positions 2 (chloro), 3 (fluoro), and 6 (bromo), with a methyl ester group at the carboxylic acid position. The IUPAC name, methyl 6-bromo-2-chloro-3-fluorobenzoate, reflects this substitution pattern unambiguously . The canonical SMILES representation, COC(=O)C1=C(C=CC(=C1Cl)F)Br
, and InChIKey LDKRQCUHYCKOHY-UHFFFAOYSA-N
, provide precise descriptors for computational and synthetic applications.
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₅BrClFO₂ | |
Molecular Weight | 267.48 g/mol | |
Density (Predicted) | 1.675 ± 0.06 g/cm³ | |
Boiling Point (Predicted) | 282.9 ± 40.0 °C | |
Melting Point | Not reported |
The halogen atoms induce significant electronic effects:
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Bromine at position 6 exerts steric bulk and moderate electron-withdrawing resonance effects.
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Chlorine at position 2 and fluorine at position 3 create an ortho/para-directing environment, influencing electrophilic substitution reactivity.
Synthesis Methodologies
Multi-Step Synthetic Pathways
The synthesis of methyl 6-bromo-2-chloro-3-fluorobenzoate typically involves sequential halogenation and esterification steps. While direct protocols are sparingly documented, analogous routes for related halogenated benzoic acids provide actionable insights.
Bromination and Chlorination
A patent (CN102795993B) detailing the synthesis of 2-bromo-6-fluorobenzoic acid suggests a framework for bromination and fluorination . Adapting this approach:
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Nitration: Initial nitration of a fluorinated precursor introduces a nitro group, which is subsequently reduced to an amine.
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Sandmeyer Reaction: The amine undergoes diazotization followed by bromination to install the bromine atom .
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Esterification: The carboxylic acid intermediate is treated with methanol under acidic conditions to yield the methyl ester.
Optimization Challenges
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Regioselectivity: Ensuring correct halogen positioning requires careful control of reaction conditions (e.g., temperature, catalysts).
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Yield Limitations: Multi-step processes often suffer from cumulative yield losses. The cited patent reports a total yield of 16.9% for a related compound , highlighting the need for improved catalytic systems.
Applications in Pharmaceutical and Industrial Chemistry
Role as a Synthetic Intermediate
Methyl 6-bromo-2-chloro-3-fluorobenzoate’s halogen-rich structure makes it a valuable precursor for:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids to construct biaryl systems, common in drug scaffolds.
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Nucleophilic Aromatic Substitution: Displacement of halogens (e.g., bromine) with amines or alkoxides to generate diverse pharmacophores.
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparing methyl 6-bromo-2-chloro-3-fluorobenzoate with its isomers reveals stark differences in reactivity and application:
Table 2: Isomeric Comparison
Compound | Substituent Positions | Key Applications |
---|---|---|
Methyl 3-bromo-6-chloro-2-fluorobenzoate | 3-Br, 6-Cl, 2-F | Less reactive in coupling |
Methyl 2-bromo-6-fluorobenzoate | 2-Br, 6-F | Intermediate for agrochemicals |
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